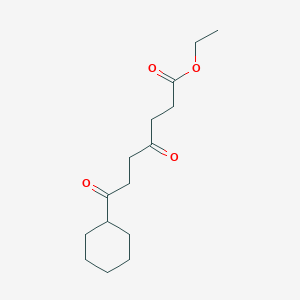

Ethyl 7-cyclohexyl-4,7-dioxoheptanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24O4 |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

ethyl 7-cyclohexyl-4,7-dioxoheptanoate |

InChI |

InChI=1S/C15H24O4/c1-2-19-15(18)11-9-13(16)8-10-14(17)12-6-4-3-5-7-12/h12H,2-11H2,1H3 |

InChI Key |

JYVYDASREGEPPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)C1CCCCC1 |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of Ethyl 7 Cyclohexyl 4,7 Dioxoheptanoate

Reactivity of the β-Dioxo Ester Moiety

The structure of Ethyl 7-cyclohexyl-4,7-dioxoheptanoate, featuring two ketone groups and an ester group, imparts reactivity characteristic of 1,4-dicarbonyl compounds and keto-esters. The methylene (B1212753) protons positioned alpha to these carbonyl groups are activated, serving as key sites for a variety of chemical transformations.

Keto-Enol Tautomerism and Enolate Chemistry

Like other carbonyl-containing compounds, this compound exists in equilibrium with its various enol tautomers. libretexts.org Tautomers are constitutional isomers that readily interconvert, distinguished by the different locations of an atom or group. libretexts.org For this compound, the equilibrium involves the migration of a proton from a carbon alpha to a carbonyl group to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. libretexts.org While the keto form is typically more stable and thus predominates, the presence of multiple carbonyl groups allows for the formation of several distinct enol forms. libretexts.org The position of this equilibrium can be influenced by factors such as the solvent. cdnsciencepub.com

The acidity of the α-hydrogens is a crucial feature of the molecule's chemistry. This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate ion. masterorganicchemistry.com The protons on the carbons alpha to the ketone groups (at positions 3, 5, and 6) are significantly more acidic than those alpha to the ester group (at position 2). mnstate.edu The resulting enolate is stabilized by resonance, where the negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group. masterorganicchemistry.com

The formation of these enolates is fundamental to many reactions. mnstate.edu Strong bases, such as lithium diisopropylamide (LDA), can be used to generate the enolate irreversibly, while weaker bases like alkoxides (e.g., sodium ethoxide) are often used in reversible condensation reactions. mnstate.edulibretexts.org Once formed, the enolate is a powerful nucleophile that can participate in a wide range of reactions, including alkylation, where it attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the alpha position. libretexts.orgpressbooks.pub

| Property | Description | Relevant Concepts |

| Tautomerism | Equilibrium between the keto (C=O) and enol (C=C-OH) forms. The keto form is generally favored. libretexts.org | Constitutional Isomerism, Proton Transfer |

| Enolate Formation | Deprotonation of an α-carbon using a base (e.g., NaOEt, LDA) to form a resonance-stabilized anion. masterorganicchemistry.commnstate.edu | Acidity of α-hydrogens, Resonance Stabilization |

| Nucleophilicity | The enolate ion is a strong carbon-based nucleophile. pharmacy180.com | Nucleophilic Attack, C-C Bond Formation |

| Reactions | Enolates are key intermediates in alkylation and condensation reactions. masterorganicchemistry.comfiveable.me | SN2 Reaction, Aldol (B89426)/Claisen Condensations |

Condensation Reactions Leading to Heterocyclic Systems

The 1,4-dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of five-membered heterocyclic rings through Paal-Knorr type reactions. organic-chemistry.org These condensation reactions involve the reaction of the dicarbonyl compound with a primary amine, ammonia, or other reagents to yield substituted pyrroles, furans, and thiophenes.

Furthermore, the presence of multiple carbonyl groups allows for cyclization reactions with binucleophilic reagents to form a variety of other heterocyclic systems. For instance, reaction with hydrazine derivatives can lead to the formation of six-membered rings like pyridazines. β-Dicarbonyl compounds are generally regarded as versatile building blocks in the synthesis of a wide array of heterocyclic compounds. rsc.orgacgpubs.org

| Reagent | Heterocyclic Product | Reaction Name/Type |

| Primary Amine (R-NH₂) or Ammonia (NH₃) | Substituted Pyrrole (B145914) | Paal-Knorr Pyrrole Synthesis organic-chemistry.org |

| Acid Catalyst (e.g., H₂SO₄) | Substituted Furan | Paal-Knorr Furan Synthesis organic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Substituted Thiophene | Paal-Knorr Thiophene Synthesis |

| Hydrazine (H₂N-NH₂) | Dihydropyridazine | Condensation/Cyclization |

Reactivity as a Pyruvic Acid Compound Analog

Pyruvic acid (CH₃COCOOH) is the simplest α-keto acid and is a key intermediate in several metabolic pathways. wikipedia.org Its structure contains both a ketone and a carboxylic acid, leading to a high degree of chemical reactivity. musashino.comresearchgate.net this compound contains an α-ketoacyl moiety in its structure (specifically, the C6-C7(=O)-cyclohexyl portion). This structural feature allows it to exhibit reactivity analogous to pyruvic acid derivatives in certain contexts.

Pyruvic acid and its esters are known to participate in aldol-type condensation reactions and can react with a variety of nitrogen compounds. musashino.com Similarly, the α-protons at the C6 position of this compound can be removed to form an enolate, which can then act as a nucleophile. The electrophilic carbonyl at C7 can be attacked by various nucleophiles. Studies on pyruvic acid derivatives have also highlighted their potential as antioxidants and free radical scavengers, a property that stems from their chemical reactivity. nih.gov

Reactions Involving the Cyclohexyl Substituent

Functionalization of the Cyclohexyl Ring

Modifying the saturated cyclohexyl ring presents a greater challenge than reacting at the carbonyl groups, as it requires the activation of inert C-H bonds. researchgate.net Modern synthetic methods, however, provide pathways for the selective functionalization of such aliphatic rings.

The ketone group attached to the ring can act as a directing group, influencing the regioselectivity of certain reactions. Catalytic systems employing transition metals like palladium or manganese have been developed for the direct C-H functionalization of cycloalkanes, enabling reactions such as oxidation or arylation at specific positions. nih.govmdpi.com For example, catalytic oxidation could introduce a hydroxyl group onto the ring, while palladium-catalyzed cross-coupling reactions could be used to form new carbon-carbon bonds. nih.govmdpi.com While less selective, free-radical halogenation can also introduce functionality onto the ring, which can then be used for further synthetic transformations.

| Reaction Type | Reagents/Catalysts | Potential Product |

| C-H Oxidation | Manganese Catalysts, H₂O₂ | Hydroxylated Cyclohexyl Ring mdpi.com |

| C-H Arylation | Palladium Catalysts, Aryl Halide | Arylated Cyclohexyl Ring nih.gov |

| Free-Radical Halogenation | NBS, Light/Initiator | Halogenated Cyclohexyl Ring |

Ring Transformations and Rearrangements

The 1,4-dicarbonyl motif within this compound serves as a precursor for various intramolecular cyclization reactions, leading to the formation of new carbocyclic and heterocyclic ring systems.

One of the most probable transformations is an intramolecular aldol condensation . openstax.orglibretexts.org In the presence of a base, an enolate can be formed by deprotonation of one of the α-carbons. The molecule possesses several acidic protons, but deprotonation at C-5 (alpha to the C-4 ketone) or C-6 (alpha to the C-7 ketone) is most likely to lead to stable ring formation. Deprotonation at C-5 and subsequent intramolecular attack on the C-7 ketone would lead to a strained four-membered ring, which is generally disfavored. chemistrysteps.com Conversely, formation of an enolate at C-6 and subsequent attack on the C-4 ketone would result in the formation of a thermodynamically more stable six-membered ring. chemistrysteps.comlibretexts.org The reaction typically proceeds through an aldol addition to form a β-hydroxy ketone, which can then undergo dehydration to yield a cyclic α,β-unsaturated ketone. byjus.comorganic-chemistry.org

Another significant ring transformation for 1,4-dicarbonyl compounds is the Paal-Knorr furan synthesis . alfa-chemistry.comwikipedia.orgorganic-chemistry.org Under acidic conditions, one of the carbonyl groups can be protonated, followed by enolization of the other carbonyl. The resulting enol then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered hemiacetal intermediate. Subsequent dehydration leads to the formation of a substituted furan. alfa-chemistry.comwikipedia.orgyoutube.com In the case of this compound, this would result in a furan ring bearing a cyclohexyl group and an ethyl propanoate side chain.

Furthermore, the γ-keto ester functionality can participate in reactions like the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. libretexts.orgwikipedia.orgresearchgate.net While a classic Robinson annulation involves a separate Michael acceptor, the dicarbonyl nature of this molecule could potentially lead to complex cyclizations under specific conditions, especially if reacted with an α,β-unsaturated ketone.

Chemo- and Regioselectivity in Reactions of this compound

The presence of three distinct carbonyl groups (two ketones and one ester) and multiple enolizable positions raises important questions of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over others. study.com In reduction reactions, for instance, the choice of reducing agent is crucial. Strong reducing agents like lithium aluminum hydride would likely reduce all three carbonyl groups. However, milder, chemoselective reagents can differentiate between ketones and esters. Sodium borohydride, for example, is known to reduce ketones much more readily than esters, allowing for the selective reduction of the C-4 and C-7 keto groups while leaving the ethyl ester intact. study.com

Regioselectivity becomes critical when considering reactions that can occur at different sites. In the case of this compound, the two ketone groups at C-4 and C-7 are not electronically or sterically equivalent. The C-7 ketone is directly attached to a bulky cyclohexyl group, which can exert significant steric hindrance. spcmc.ac.inacs.org This steric bulk would likely direct nucleophilic attack to the less hindered C-4 ketone. For example, in a Grignard reaction or a Wittig reaction, the reagent would be expected to react preferentially at the C-4 position.

Regioselectivity is also a key consideration in enolate formation. The molecule has acidic protons at C-3, C-5, and C-6. The relative acidity and steric accessibility of these protons will determine which enolate is formed under different conditions. This is governed by the principles of kinetic versus thermodynamic control. udel.edumasterorganicchemistry.comochemacademy.com

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the rapid deprotonation of the least sterically hindered α-proton. libretexts.org In this molecule, the protons at C-3 and C-5 are likely the most accessible, leading to the formation of the kinetic enolate.

Thermodynamic Control: Using a weaker base at higher temperatures allows for equilibrium to be established, favoring the formation of the more stable, more substituted enolate. libretexts.orgrsc.org This would likely involve deprotonation at C-5 or C-6, leading to a more substituted double bond in the enolate.

The interplay of these factors can be exploited to control the outcome of subsequent reactions, such as alkylations or aldol additions.

Table 1: Predicted Regioselectivity in the Reduction of this compound This table presents hypothetical data based on the general principles of chemo- and regioselectivity for diketones.

| Reducing Agent | Reaction Conditions | Predicted Major Product | Rationale |

|---|---|---|---|

| NaBH₄ | Methanol, 0 °C | Ethyl 7-cyclohexyl-4-hydroxy-7-oxoheptanoate | Chemoselective for ketones over esters; regioselective for the less sterically hindered C-4 ketone. |

| LiAlH₄ | THF, then H₂O workup | 7-cyclohexylheptane-1,4,7-triol | Non-selective, reduces both ketones and the ester. |

| (R,R)-Ru-catalyst/HCOOH | Asymmetric Transfer Hydrogenation | Ethyl 7-cyclohexyl-4-hydroxy-7-oxoheptanoate (chiral) | Regioselective reduction of one ketone can be achieved based on steric hindrance, often with high enantioselectivity. nih.gov |

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of the reactions of this compound is essential for controlling reaction outcomes and developing new synthetic methodologies. This would involve the elucidation of reaction intermediates and kinetic studies.

Reaction intermediates are transient species that are formed and consumed during a chemical reaction. lumenlearning.comuomustansiriyah.edu.iq Their detection and characterization can provide crucial insights into the reaction pathway. For the predicted transformations of this compound, several key intermediates could be targeted for investigation.

In the base-catalyzed intramolecular aldol condensation, the enolate is the primary reactive intermediate. fiveable.me Its structure could be investigated using spectroscopic techniques. For example, in situ NMR spectroscopy could potentially distinguish between the different possible regioisomeric enolates formed under kinetic or thermodynamic conditions. dalalinstitute.com The subsequent β-hydroxy ketone (aldol adduct) is another key intermediate. chemistrysteps.com Under mild conditions, it might be possible to isolate this intermediate before it undergoes dehydration.

In the acid-catalyzed Paal-Knorr synthesis, the key intermediates would be the protonated carbonyl , the enol , and the cyclic hemiacetal . alfa-chemistry.comwikipedia.org These are typically short-lived and difficult to observe directly. However, their existence can be inferred through isotopic labeling studies. dalalinstitute.com For example, conducting the reaction in H₂¹⁸O could lead to the incorporation of the isotope into the furan ring, providing evidence for the proposed mechanism.

Modern analytical techniques like mass spectrometry can also be powerful tools for detecting reactive intermediates. nih.gov

Kinetic studies, which measure the rate of a reaction and how it is affected by factors such as concentration and temperature, are fundamental to understanding reaction mechanisms. solubilityofthings.comlibretexts.org For a proposed multi-step reaction, identifying the rate-determining step is a primary goal. dalalinstitute.com

For the intramolecular aldol condensation, kinetic studies could help differentiate between the initial deprotonation, the cyclization step, or the final dehydration as the rate-determining step under various conditions. By systematically varying the concentrations of the substrate and the base and monitoring the reaction progress (e.g., using UV-Vis or NMR spectroscopy), a rate law can be determined. mckgroup.orglibretexts.org The rate law provides information about the species involved in the rate-determining step.

For example, if the rate law is found to be first order in both the substrate and the base, it would suggest that the initial deprotonation is the slow step. If the rate is independent of the base concentration at high concentrations, it might indicate that the cyclization or dehydration is rate-limiting.

Table 2: Hypothetical Kinetic Data for the Base-Catalyzed Intramolecular Aldol Condensation This table illustrates how kinetic data could be used to determine the rate law for a reaction of this compound.

| Experiment | [Substrate] (M) | [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Furthermore, analyzing the reaction under different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), which provides further insight into the transition state of the rate-determining step.

By combining the structural analysis of intermediates with kinetic data, a comprehensive picture of the reaction pathways available to this compound can be developed, enabling precise control over its chemical transformations.

Advanced Spectroscopic and Analytical Characterization of Ethyl 7 Cyclohexyl 4,7 Dioxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. The predicted chemical shifts for Ethyl 7-cyclohexyl-4,7-dioxoheptanoate are based on the analysis of its functional groups: an ethyl ester, a cyclohexyl ring, and a diketone system.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the methylene (B1212753) protons of the heptanoate (B1214049) chain, and the protons of the cyclohexyl ring. The ethyl group would present as a quartet for the -CH₂- group (due to coupling with the adjacent methyl group) and a triplet for the -CH₃ group. The methylene protons adjacent to the carbonyl groups (at C-3, C-5, and C-6) would appear as multiplets in the downfield region due to the electron-withdrawing effect of the carbonyls. The protons of the cyclohexyl ring would likely appear as a complex series of overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbons (C-4 and C-7) are expected to have the most downfield chemical shifts, typically in the range of 200-210 ppm. The ester carbonyl (C-1) would appear further upfield, around 170-175 ppm. The carbons of the ethyl group and the cyclohexyl ring would have characteristic chemical shifts in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

| 1 | - | ~172 | Ester Carbonyl |

| 2 | 2.60 (t, 2H) | ~35 | Methylene |

| 3 | 2.85 (t, 2H) | ~38 | Methylene |

| 4 | - | ~208 | Ketone Carbonyl |

| 5 | 2.75 (t, 2H) | ~37 | Methylene |

| 6 | 2.95 (t, 2H) | ~42 | Methylene |

| 7 | - | ~210 | Ketone Carbonyl |

| 8 | 4.15 (q, 2H) | ~61 | Ethyl -CH₂- |

| 9 | 1.25 (t, 3H) | ~14 | Ethyl -CH₃ |

| 10 (C-1') | 2.50 (tt, 1H) | ~50 | Cyclohexyl -CH- |

| 11 (C-2',6') | 1.60-1.80 (m, 4H) | ~28 | Cyclohexyl -CH₂- |

| 12 (C-3',5') | 1.20-1.40 (m, 4H) | ~26 | Cyclohexyl -CH₂- |

| 13 (C-4') | 1.10-1.30 (m, 2H) | ~25 | Cyclohexyl -CH₂- |

Note: The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. The multiplicities are denoted as t (triplet), q (quartet), m (multiplet), and tt (triplet of triplets). The data presented is hypothetical and serves as an estimation based on known spectroscopic trends.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the ethyl group, adjacent methylene groups in the heptanoate chain, and within the cyclohexyl ring, thus confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the signal for the ethyl -CH₂- protons would correlate with the corresponding carbon signal around 61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This technique is instrumental in piecing together the molecular skeleton. For example, the protons of the ethyl group (at position 8) would show a correlation to the ester carbonyl carbon (C-1), and the methylene protons at C-6 would show correlations to the ketone carbonyl at C-7 and the cyclohexyl methine carbon at C-1'.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of the molecule. For this compound (C₁₅H₂₄O₄), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups, leading to the loss of the ethyl group, the cyclohexyl group, or fragments of the heptanoate chain.

McLafferty rearrangement: A characteristic fragmentation of ketones and esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for the separation and purification of compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of keto esters. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to ensure good separation. Detection would typically be performed using a UV detector, as the carbonyl groups provide a chromophore that absorbs UV light.

Gas Chromatography (GC) could also be employed, particularly for purity analysis, provided the compound is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would likely be used, with detection by a Flame Ionization Detector (FID).

Interactive Data Table: Representative Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Expected Outcome |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV (210-254 nm) | A single major peak indicating the purity of the compound. |

| GC | 5% Phenyl Polysiloxane | Helium | Flame Ionization (FID) | A sharp, symmetrical peak corresponding to the analyte. |

Note: The conditions presented are representative and would require optimization for specific analytical or preparative purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental techniques for assessing the purity and stability of this compound. UPLC, which utilizes sub-2 µm stationary phase particles, offers significant advantages over traditional HPLC, including enhanced resolution, greater sensitivity, and considerably shorter analysis times. ijsrtjournal.comptfarm.plmdpi.com

The analysis of β-keto esters, such as the 4-oxoheptanoate substructure in the target molecule, can present challenges due to keto-enol tautomerism, which may lead to poor peak shapes in reversed-phase HPLC. chromforum.org Method development would therefore focus on conditions that favor a single tautomeric form or accelerate the interconversion to produce a sharp, symmetrical peak. chromforum.org This can often be achieved by adjusting the mobile phase pH or increasing the column temperature. chromforum.org For challenging separations of β-diketones, mixed-mode chromatography has also proven effective. chromforum.org

A typical UPLC method for purity determination and quantification of this compound would be developed. The starting point would often involve a C18 reversed-phase column and a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol. waters.com

Representative UPLC Method Parameters:

| Parameter | Value |

| System | UPLC System with PDA or UV Detector |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 1.0 µL |

Under such conditions, the retention time for this compound would be expected to be in a range that allows for good separation from potential starting materials or by-products. Minor fluctuations in retention time are normal, but significant shifts could indicate issues with the mobile phase composition, flow rate, or column temperature. chromatographyonline.com For robust methods, the retention factor (k) is ideally maintained between 2 and 10. chromatographyonline.com

Hypothetical UPLC Gradient Elution Profile:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 30 |

| 8.0 | 30 |

This gradient would ensure that the compound elutes with a sharp peak, and any more nonpolar impurities are washed from the column. The expected retention time would be carefully monitored for consistency.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for monitoring the progress of the synthesis of this compound. It allows for the separation of volatile components in the reaction mixture, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. whitman.edu For 1,3-dicarbonyl compounds, GC can sometimes separate the keto and enol tautomers, providing distinct mass spectra for each. core.ac.uk

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+), although it may be weak, corresponding to its molecular weight. The fragmentation pattern would be dictated by the functional groups present. The primary fragmentation mechanism for ketones is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For cyclic ketones, alpha-cleavage within the ring is also a major fragmentation pathway, often leading to a characteristic ion at m/z 55 for cyclohexanone (B45756) derivatives. whitman.edu

Predicted Major Mass Fragments for this compound (MW: 268.35 g/mol ):

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 268 | [C15H24O4]+• | Molecular Ion (M+) |

| 223 | [M - OCH2CH3]+ | Loss of the ethoxy group from the ester |

| 185 | [C11H17O2]+ | Cleavage between C5 and C6 |

| 157 | [C9H13O2]+ | Cleavage between C4 and C5, with charge on the cyclohexyl-containing fragment |

| 111 | [C7H11O]+ | Cyclohexylcarbonyl cation |

| 83 | [C6H11]+ | Cyclohexyl cation |

| 55 | [C3H3O]+ or [C4H7]+ | Characteristic fragment from cyclohexanone ring cleavage |

| 43 | [CH3CO]+ | Acetyl cation from cleavage at the diketone moiety |

These fragmentation patterns provide a structural fingerprint, allowing for unambiguous confirmation of the product's identity in the reaction mixture and distinguishing it from isomers or related impurities. chemguide.co.uk

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. caltech.edu For this technique to be applicable to this compound, a high-quality single crystal must first be grown. The ability of the compound to crystallize will depend on its purity and the intermolecular forces that can lead to an ordered crystal lattice.

If a suitable crystal is obtained, its diffraction pattern under X-ray irradiation would be analyzed to determine key structural parameters. This would provide unequivocal proof of the molecule's connectivity, conformation, and stereochemistry.

Potential Data from a Successful Crystallographic Analysis:

| Parameter | Information Provided |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom in the structure. |

| Bond Lengths & Angles | Exact measurements of all covalent bonds and the angles between them. |

| Torsional Angles | The dihedral angles that define the molecule's conformation, including the orientation of the cyclohexyl ring and the alkyl chain. |

Given that this compound is a non-aromatic, flexible molecule, obtaining crystals suitable for X-ray diffraction may be challenging. rsc.org In cases where crystallization is difficult, advanced techniques such as the "crystalline sponge" method, where the compound is absorbed into a pre-formed crystalline framework, could potentially be employed. caltech.edu However, standard X-ray crystallography is contingent on the successful growth of a single crystal of the compound itself.

Computational and Theoretical Studies on Ethyl 7 Cyclohexyl 4,7 Dioxoheptanoate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method for predicting the geometry and energy of molecules. For a molecule like Ethyl 7-cyclohexyl-4,7-dioxoheptanoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to find the lowest energy conformation. psu.eduresearchgate.net The geometry optimization would reveal key structural parameters. The flexible heptanoate (B1214049) chain allows for multiple conformers, and DFT would be used to calculate the relative energies of these, identifying the most stable arrangements in the gas phase and in solution, often with the aid of a polarizable continuum model (PCM). nih.gov

The cyclohexyl ring is expected to adopt a chair conformation. The attachment of the carbonyl group to the cyclohexane (B81311) ring introduces the possibility of axial and equatorial conformers, with the equatorial position generally being more stable to minimize steric hindrance. psgcas.ac.inutdallas.edu DFT calculations performed on similar cyclohexanone (B45756) systems confirm the preference for the equatorial substituent. researchgate.net

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Hypothetical Data)

| Parameter | Predicted Value |

| C=O Bond Length (Ketone) | ~1.22 Å |

| C=O Bond Length (Ester) | ~1.21 Å |

| C-O Bond Length (Ester) | ~1.35 Å |

| C-C-C Bond Angle (Heptanoate Chain) | ~112° |

| C-C=O Bond Angle (Cyclohexyl Ketone) | ~118° |

Note: These values are hypothetical and based on typical parameters from DFT calculations on similar functional groups.

Once the geometry is optimized, the same level of theory can be used to predict spectroscopic properties. Gauge-Including Atomic Orbital (GIAO) DFT calculations are a standard method for predicting NMR chemical shifts (¹H and ¹³C). These predicted shifts, when compared to experimental data, can help confirm the proposed structure and its dominant conformation in solution. The calculated chemical shifts for the protons and carbons alpha to the carbonyl groups would be of particular interest, as these are sensitive to the electronic environment and molecular conformation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. youtube.com By simulating the molecule's movement in a solvent box, MD can explore the conformational landscape, including the flexibility of the alkyl chain and the potential for ring flipping in the cyclohexyl group. ibm.combohrium.com These simulations are governed by a force field, which defines the potential energy of the system.

MD simulations would also be crucial for studying intermolecular interactions. By simulating multiple molecules, one could observe how they pack in a condensed phase and identify the dominant non-covalent interactions, such as dipole-dipole interactions between the carbonyl groups and van der Waals forces. The simulations can also be used to calculate properties like the self-diffusion coefficient and radial distribution functions, providing a molecular-level understanding of its behavior in a liquid state. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

The 1,4-dicarbonyl moiety in this compound is a key feature for chemical reactivity. libretexts.org Computational methods can be used to model potential reaction pathways, such as intramolecular cyclization (e.g., aldol (B89426) condensation) or reactions with external nucleophiles. acs.orgresearchgate.net DFT calculations are well-suited for locating the transition state structures for these reactions and calculating the activation energy barriers. researchgate.net This information is invaluable for predicting reaction kinetics and understanding the mechanism. For instance, modeling the enolization of the ketones would be a first step in understanding many of its potential reactions. acs.orgacs.org

Structure-Reactivity and Structure-Property Relationships (SAR/SPR)

While specific SAR/SPR studies on this compound are not available, the broader class of diketo acids and their derivatives has been the subject of such analyses, particularly in the field of medicinal chemistry.

QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. iosrjournals.org Numerous QSAR studies have been conducted on diketo acid derivatives, especially as inhibitors of HIV-1 integrase. ingentaconnect.combenthamdirect.comnih.govresearchgate.net These studies typically use a set of calculated molecular descriptors to predict the inhibitory activity (e.g., IC₅₀).

In a hypothetical QSAR study involving analogues of this compound, a variety of descriptors would be calculated. These can be categorized as follows:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric/Topological Descriptors: Molecular weight, molar refractivity, surface area, volume, Zagreb index, Wiener index. benthamdirect.com

Hydrophobic Descriptors: LogP (partition coefficient).

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build a model. For example, a study on diketo acid and carboxamide derivatives found that the radius of gyration, Zagreb index, Wiener index, and minimized energy were statistically significant in predicting HIV-1 integrase inhibition. benthamdirect.com Another study on quinolonyl diketo acid derivatives highlighted the importance of electrostatic descriptors. researchgate.net

Table 2: Common Descriptors Used in QSAR Studies of Diketo Acid Analogues

| Descriptor Class | Example Descriptors | Potential Relevance |

| Electronic | Minimized Energy, Electrostatic Potential | Interaction with biological targets |

| Topological | Wiener Index, Zagreb Index | Molecular size and branching |

| Steric | Radius of Gyration | Shape and fit within a binding site |

| Hydrophobic | LogP | Membrane permeability and transport |

This table is a generalized representation based on published QSAR studies on analogous compounds. ingentaconnect.combenthamdirect.comresearchgate.net

These QSAR models for analogous structures could provide a starting point for designing and predicting the biological activities of new derivatives of this compound.

Currently, there is a notable absence of publicly available scientific literature detailing computational and theoretical studies, specifically ligand-receptor docking studies, for the chemical compound this compound and its potential bioactive intermediates. Extensive searches of scholarly databases and chemical repositories have not yielded specific research focused on the molecular docking of this particular compound.

While the field of computational chemistry frequently employs ligand-receptor docking to predict the binding affinity and interaction of small molecules with protein targets, such studies appear not to have been published for this compound. This indicates a research gap in the understanding of the potential biological activity and molecular targets of this compound from a computational perspective.

Future research in this area would be invaluable for elucidating the potential pharmacological profile of this compound. Such studies would typically involve:

Target Identification: Identifying potential protein receptors based on the structural features of the ligand.

Molecular Docking Simulations: Using computational software to predict the binding pose and affinity of the compound within the active site of a target receptor.

Analysis of Interactions: Examining the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Without available data from such studies, a detailed analysis under the requested "Ligand-Receptor Docking Studies for Bioactive Intermediates" section cannot be provided at this time.

Research Applications of Ethyl 7 Cyclohexyl 4,7 Dioxoheptanoate in Advanced Synthetic Chemistry

As a Key Building Block in Multi-Step Organic Synthesis

The strategic placement of multiple reactive sites within Ethyl 7-cyclohexyl-4,7-dioxoheptanoate makes it an invaluable precursor in the assembly of intricate molecular structures. Its utility spans from the synthesis of natural products to the generation of libraries of pharmaceutically relevant compounds.

Precursor for Complex Natural Products

While direct applications in the total synthesis of specific natural products are not extensively documented, the structural motifs present in this compound are analogous to intermediates used in the synthesis of various natural products. The 1,4-dicarbonyl system is a key feature for building five-membered rings, a common core in many biologically active molecules. wikipedia.org The presence of the cyclohexyl ring and the ester functionality offers opportunities for introducing lipophilicity and further functionalization, respectively, which are crucial aspects in mimicking the complex architecture of natural products. marquette.edu The synthesis of complex molecules often relies on a building block approach, where pre-functionalized fragments are combined to construct the final target. synarchive.comthieme.de this compound, with its distinct functional groups, fits well within this synthetic strategy.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The cyclohexyl moiety is a prevalent feature in many pharmaceutical agents, where it can act as a bioisostere for other groups, such as a phenyl or t-butyl group, influencing the compound's binding affinity and pharmacokinetic properties. researchgate.net The diketone functionality within this compound serves as a handle for constructing various heterocyclic scaffolds that are central to many drug discovery programs. psu.eduorganic-chemistry.org For instance, the synthesis of substituted amides containing a cyclohexyl group has been explored for developing anti-inflammatory and analgesic agents. researchgate.net The ability to generate diverse molecular frameworks from a single, versatile starting material is a significant advantage in the quest for new lead compounds. The application of diketo esters in the synthesis of compounds with potential anti-infective, antineoplastic, and antiviral properties highlights the importance of this class of molecules in medicinal chemistry. organic-chemistry.org

Contributions to Heterocyclic Compound Synthesis

The 1,4-dicarbonyl unit is a classic precursor for the synthesis of five- and six-membered heterocyclic rings, which are ubiquitous in pharmaceuticals and functional materials. This compound provides a direct entry to a variety of these important ring systems.

Pyrrolone Derivatives and Related Scaffolds

The Paal-Knorr synthesis is a powerful and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia. researchgate.netorganic-chemistry.org The reaction of this compound with an appropriate amine would be expected to yield a highly substituted pyrrole (B145914) derivative. The general mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring. alfa-chemistry.com The use of microwave assistance has been shown to significantly accelerate the Paal-Knorr reaction, often leading to higher yields in shorter reaction times. researchgate.netorganic-chemistry.orgunisi.it The resulting pyrrole, bearing a cyclohexyl group and an ester-containing side chain, can be further elaborated, for instance, by converting the ester to an amide, to generate a library of compounds for biological screening. organic-chemistry.org

| Reactants | Reaction Type | Product Class | Key Features |

| This compound, Primary Amine/Ammonia | Paal-Knorr Synthesis | Pyrrolone Derivatives | Formation of a five-membered aromatic ring. The cyclohexyl and ester functionalities are retained for further modification. |

Pyridine (B92270) and Pyrimidine Derivatives

The synthesis of pyridines, another critical heterocyclic core in medicinal chemistry, can be achieved from dicarbonyl compounds through various methods. The Bohlmann-Rahtz pyridine synthesis, for example, involves the reaction of enamines with ethynylketones, which can be conceptually related to transformations of 1,4-dicarbonyls. synarchive.comorganic-chemistry.orgwikipedia.orgresearchgate.net Modifications of this synthesis allow for the one-pot reaction of enamino esters with alkynones under acidic conditions to produce highly functionalized pyridines. organic-chemistry.org

Pyrimidine derivatives, which are core structures in many biologically active compounds including some anticancer agents, can also be synthesized from dicarbonyl precursors. mdpi.comorganic-chemistry.org The condensation of a 1,3-dicarbonyl compound with an amidine is a common strategy, known as the Pinner synthesis. mdpi.com While this compound is a 1,4-dicarbonyl, its flexible chain could potentially allow for cyclization reactions with appropriate nitrogen-containing reagents to form six-membered rings under specific conditions. For instance, metal-catalyzed one-pot procedures have been developed for the synthesis of highly functionalized pyrimidines from β-dicarbonyl compounds and cyanogen. psu.edursc.org

| Reactants | Reaction Type | Product Class | Key Features |

| This compound derivative, Nitrogen source | Bohlmann-Rahtz related synthesis | Pyridine Derivatives | Formation of a six-membered aromatic ring containing one nitrogen atom. |

| This compound, Amidine or related reagent | Pinner-like Synthesis | Pyrimidine Derivatives | Formation of a six-membered aromatic ring containing two nitrogen atoms. |

Envisioned Applications in Agrochemical and Specialty Chemical Synthesis

The unique combination of a bulky, lipophilic cyclohexyl group with a versatile 1,4-dicarbonyl keto-ester framework in this compound makes it a promising, yet underexplored, building block for the synthesis of novel agrochemicals and specialty chemicals. The presence of multiple reactive sites allows for diverse chemical transformations, leading to a wide array of potential derivatives with tailored properties.

The structural motifs present in this compound are found in various biologically active compounds, suggesting its potential as a precursor for new agrochemicals, such as herbicides, insecticides, and fungicides.

Herbicides and Insecticides: The cyclohexyl group is a common feature in many commercial agrochemicals. For instance, cyclohexene (B86901) derivatives are key intermediates in the production of certain insecticides and herbicides nus.edu.sg. The lipophilicity imparted by the cyclohexyl ring can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, potentially increasing efficacy. The 1,4-dicarbonyl portion of the molecule can be a handle for synthesizing various heterocyclic structures, which are known to exhibit herbicidal or insecticidal activity.

Fungicides: The γ-keto ester functionality can be a precursor for various five-membered heterocycles like furans and pyrroles google.com. These heterocyclic systems are present in a number of fungicides. The synthesis of such compounds from 1,4-dicarbonyls is a well-established synthetic strategy libretexts.org. By utilizing this compound, novel fungicides incorporating a cyclohexyl group could be developed, potentially offering a different spectrum of activity or improved environmental profile.

Quorum Sensing Inhibitors: Research into β-keto esters has shown their potential as quorum sensing inhibitors in bacteria nih.gov. Quorum sensing is a mechanism by which bacteria regulate gene expression in response to population density, and its inhibition can disrupt processes like biofilm formation and virulence. This is relevant for controlling plant pathogenic bacteria. While this compound is a γ-keto ester, the underlying principle of mimicking or interfering with bacterial signaling molecules could be explored. The specific structure of this compound could be modified to target quorum sensing systems in phytopathogenic bacteria, offering a novel approach to disease management in agriculture.

The reactivity of the dicarbonyl system and the physical properties imparted by the cyclohexyl group make this compound a candidate for the synthesis of various specialty chemicals.

Polymers and Resins: Cyclohexanone (B45756), a related cyclic ketone, is a major precursor in the production of nylon vertecbiosolvents.com. The oxidation of cyclohexane (B81311) is a key step in producing adipic acid, a monomer for nylon 6,6 cpchem.com. While this compound is a more complex molecule, its cyclohexyl and dicarbonyl functionalities could be chemically modified to create novel monomers for specialty polymers. These polymers might exhibit enhanced thermal stability, mechanical properties, or solubility in specific organic solvents due to the presence of the cyclohexyl group.

Plasticizers and Lubricants: Esters of cyclohexyl derivatives are known to be used as plasticizers and to improve the properties of polymeric materials researchgate.net. Adipic acid, derived from cyclohexane, is also used to manufacture esters for plasticizers and synthetic lubricants cpchem.com. The structure of this compound, containing both an ester and a cyclohexyl ring, suggests its potential derivatization to produce novel plasticizers or lubricant additives.

Sensates in Consumer Products: Cyclohexane derivatives are utilized as "sensates" in consumer products, providing sensations like cooling google.comgoogle.com. While the specific sensory properties of this compound are unknown, its structural similarity to known sensates suggests a potential avenue for research and development in the consumer product sector.

Table of Potential Applications and Corresponding Structural Features:

| Envisioned Application Area | Key Structural Feature(s) | Rationale/Potential Advantage |

| Agrochemicals | ||

| Herbicides/Insecticides | Cyclohexyl group, 1,4-dicarbonyl | Enhanced lipophilicity for better penetration; precursor to bioactive heterocycles nus.edu.sg. |

| Fungicides | 1,4-dicarbonyl system | Precursor to fungicidal five-membered heterocycles like furans and pyrroles google.comlibretexts.org. |

| Quorum Sensing Inhibitors | Keto-ester functionality | Potential to interfere with bacterial communication in plant pathogens nih.gov. |

| Specialty Chemicals | ||

| Polymers/Resins | Cyclohexyl group, Dicarbonyl moiety | Potential monomer for specialty polymers with unique properties vertecbiosolvents.comcpchem.com. |

| Plasticizers/Lubricants | Cyclohexyl group, Ethyl ester | Potential for derivatization into novel plasticizers and lubricant additives cpchem.comresearchgate.net. |

| Sensates | Cyclohexyl derivative | Structural similarity to known sensate molecules used in consumer products google.comgoogle.com. |

Future Perspectives and Emerging Research Avenues for Ethyl 7 Cyclohexyl 4,7 Dioxoheptanoate

Exploration of Unconventional Reactivity and Catalyst Systems

The reactivity of the 1,4-diketone core of Ethyl 7-cyclohexyl-4,7-dioxoheptanoate is a rich ground for exploration. While classical reactions of diketones are well-understood, future research is likely to focus on unconventional transformations and the development of novel catalyst systems to control them.

One promising avenue is the use of earth-abundant metal catalysts, such as cobalt, for the synthesis and functionalization of 1,4-dicarbonyl compounds. acs.org These catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts. acs.org Research could focus on developing cobalt-based systems for the direct C(sp³)–H functionalization of the heptanoate (B1214049) backbone, allowing for the introduction of new functional groups at positions that are otherwise difficult to access.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of 1,4-diketones via the Stetter reaction. acs.orgnih.gov Future work could explore the use of chiral NHCs to catalyze asymmetric reactions of this compound, leading to the stereoselective synthesis of valuable derivatives. acs.org The unique steric and electronic properties of the cyclohexyl group could influence the stereochemical outcome of such reactions in interesting ways.

Furthermore, the development of photocatalytic methods for the synthesis and transformation of diketones is a rapidly growing field. organic-chemistry.org Light-mediated reactions often proceed under mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. organic-chemistry.org Investigating the photochemical reactivity of this compound could lead to the discovery of novel cyclization, rearrangement, or fragmentation reactions.

| Catalyst System | Potential Application for this compound | Potential Advantages |

| Earth-Abundant Metal Catalysts (e.g., Cobalt) | Direct C(sp³)–H functionalization of the heptanoate chain. | Cost-effective, sustainable, novel functionalization pathways. acs.org |

| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric synthesis of derivatives. | High stereoselectivity, organocatalytic approach. acs.org |

| Photocatalysts | Novel cyclization, rearrangement, and fragmentation reactions. | Mild reaction conditions, unique bond formations. organic-chemistry.org |

Development of Highly Stereoselective Synthetic Routes

The presence of two carbonyl groups in this compound raises the possibility of creating multiple stereocenters. The development of highly stereoselective synthetic routes to access specific stereoisomers of this compound and its derivatives is a key area for future research.

One approach could involve the use of substrate-controlled diastereoselective reactions. The bulky cyclohexyl group could act as a stereodirecting element, influencing the facial selectivity of nucleophilic additions to the adjacent ketone. Additionally, the ester functionality could be used to chelate to a metal catalyst, holding the molecule in a specific conformation to favor the formation of one stereoisomer over another.

Catalytic asymmetric synthesis will also be a major focus. This could involve the use of chiral metal catalysts or organocatalysts to control the stereochemical outcome of reactions such as aldol (B89426) condensations, Michael additions, and hydrogenations. The synthesis of polyketides, which are natural products containing multiple stereocenters, often relies on iterative, stereocontrolled reactions, and similar strategies could be applied to the synthesis of complex derivatives of this compound. frontiersin.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. nih.govscielo.br The integration of the synthesis and derivatization of this compound with flow chemistry platforms is a promising area for future research.

For instance, the synthesis of ketoesters can be achieved using flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and residence time. core.ac.uk This can lead to higher yields and purities compared to batch methods. researchgate.net Furthermore, multi-step sequences can be "telescoped" in a continuous flow setup, eliminating the need for isolation and purification of intermediates. scielo.br This would be particularly advantageous for the synthesis of complex derivatives of this compound.

The development of automated synthesis platforms, often referred to as "synthesis machines," is another exciting frontier. grantome.com These platforms can be programmed to perform a series of reactions in a predefined sequence, allowing for the rapid generation of libraries of related compounds. By incorporating the synthesis of this compound and its subsequent functionalization into an automated workflow, researchers could efficiently explore the structure-activity relationships of its derivatives for various applications. The iterative synthesis of polyketides, which shares structural similarities with the step-wise functionalization of our target molecule, is an area where automation is already making a significant impact. frontiersin.org

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis and derivatization. | Improved safety, scalability, precise reaction control, potential for telescoped reactions. nih.govscielo.br |

| Automated Synthesis Platforms | Rapid generation of compound libraries. | High-throughput screening of derivatives, efficient exploration of structure-activity relationships. grantome.com |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the properties and reactivity of molecules. rsc.org These methods can be used to design novel derivatives of this compound with tailored reactivity.

Density Functional Theory (DFT) calculations can be employed to study the keto-enol tautomerism of the 1,4-diketone system. orientjchem.orgacs.orgcapes.gov.brresearchgate.net The position of this equilibrium can significantly influence the compound's reactivity, and DFT can help predict how different substituents on the cyclohexyl ring or the heptanoate chain would affect it. researchgate.net This understanding can guide the design of derivatives with enhanced or suppressed reactivity at specific sites.

Molecular modeling can also be used to simulate the interaction of this compound with catalysts and other reagents. nih.gov By understanding these interactions at the molecular level, researchers can design more efficient and selective catalysts for specific transformations. For example, docking studies could be used to predict how different chiral catalysts will bind to the molecule, leading to the development of highly stereoselective reactions. semanticscholar.org

Cross-Disciplinary Research with Chemical Biology and Materials Science

The unique combination of functional groups in this compound makes it an attractive scaffold for cross-disciplinary research, particularly in the fields of chemical biology and materials science.

In chemical biology, the diketone functionality can be used as a handle for bioorthogonal ligation reactions. biosyn.com These are reactions that occur in a biological environment without interfering with native biochemical processes. biosyn.com By attaching a fluorescent tag or a bioactive molecule to this compound via its diketone moiety, researchers could create probes to study biological systems or develop new therapeutic agents.

In materials science, diketones can be used as monomers for the synthesis of functional polymers. rsc.orgacs.org The two ketone groups of this compound could be used to create cross-linked polymers with interesting properties. The cyclohexyl group would add rigidity to the polymer backbone, while the ethyl ester could be hydrolyzed to a carboxylic acid, providing a site for further functionalization or for tuning the polymer's solubility. The development of biocompatible thermoplastics from monomers containing ester and ketone functionalities is an active area of research. mdpi.com

| Field | Potential Application of this compound | Research Focus |

| Chemical Biology | Scaffold for bioorthogonal probes. | Development of imaging agents and targeted drug delivery systems. biosyn.com |

| Materials Science | Monomer for functional polymers. | Creation of cross-linked polymers with tunable properties, development of biocompatible materials. rsc.orgacs.orgmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.